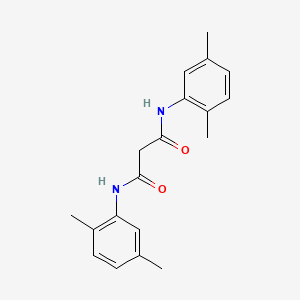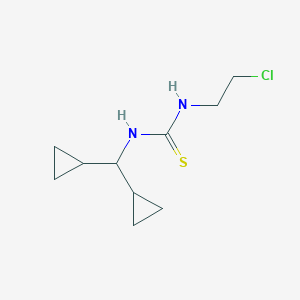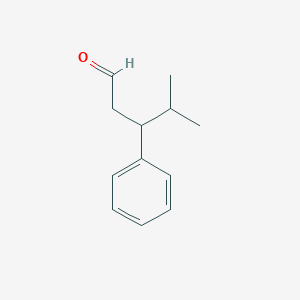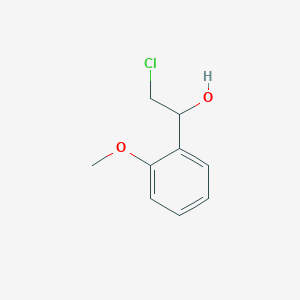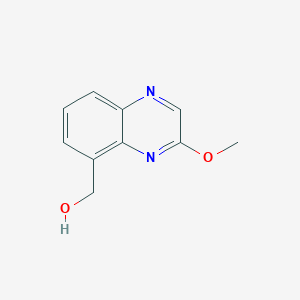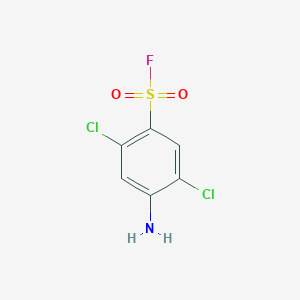
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulphonyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. The general synthetic route can be summarized as follows:
Nitration Reaction: The starting material, 2,5-dichloroaniline, undergoes nitration to introduce a nitro group.
Reduction Reaction: The nitro group is then reduced to an amino group.
Diazotization Reaction: The amino group is converted to a diazonium salt.
Fluorination Reaction: The diazonium salt is treated with a fluorinating agent to introduce the fluorine atom.
Sulphonylation Reaction: Finally, the compound is sulphonylated to introduce the sulphonyl group.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and phase transfer agents can also enhance the efficiency of the reactions.
化学反应分析
Types of Reactions
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or sulfide.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulphones, while reduction can produce sulfoxides or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:
2,5-Dichloroaniline: Lacks the fluorine and sulphonyl groups, making it less reactive in certain chemical reactions.
4-Fluoroaniline: Lacks the chlorine and sulphonyl groups, resulting in different chemical properties and reactivity.
2,5-Dichloro-4-fluoroaniline: Lacks the sulphonyl group, which affects its chemical behavior and applications.
The uniqueness of this compound lies in the combination of chlorine, fluorine, and sulphonyl groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
分子式 |
C6H4Cl2FNO2S |
|---|---|
分子量 |
244.07 g/mol |
IUPAC 名称 |
4-amino-2,5-dichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2H,10H2 |
InChI 键 |
ROQLZHMPKLDLQN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)F)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-Methylpyridin-2-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8587528.png)
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B8587532.png)
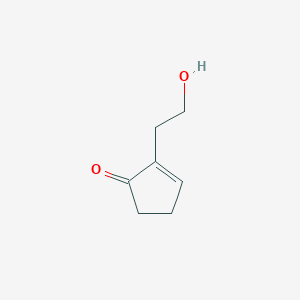
![5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one](/img/structure/B8587557.png)
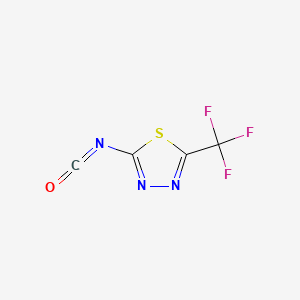
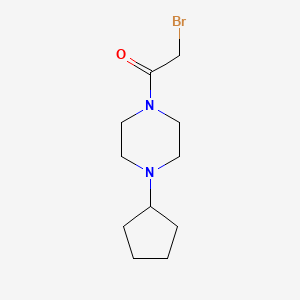
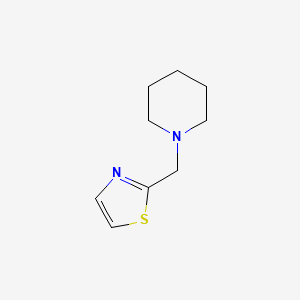

![N-[2,2,2-Trifluoro-1-(2-methylphenyl)ethylidene]hydroxylamine](/img/structure/B8587615.png)
